1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate
Description
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C12H22N2O2.H2O/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H2 |
InChI Key |
PWSJDKALORYYAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)C(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Conversion of Piperidine-4-carboxylic Acid to 1-Methylpiperidine-4-carboxylic Acid
A key precursor step is the methylation of piperidine-4-carboxylic acid (isonipecotic acid) to form 1-methylpiperidine-4-carboxylic acid. This is efficiently achieved by transfer hydrogenation using formaldehyde as the hydrogen donor, under mild conditions:
-
- Piperidine-4-carboxylic acid
- Formaldehyde (aqueous solution)
- Palladium on charcoal or platinum catalyst
- Acidic aqueous medium (e.g., formic acid)
- Temperature: 90–95 °C
- Ambient pressure
Mechanism: The formaldehyde acts as a hydrogen source, transferring hydrogen to the nitrogen atom, resulting in N-methylation without the need for gaseous hydrogen.
Salt formation: The product 1-methylpiperidine-4-carboxylic acid is often converted into its hydrochloride salt by treatment with hydrochloric acid (1.5 equivalents) for ease of handling and purification.
Salt Formation and Hydrate Preparation
The sesquihydrate form (1.5 moles of water per mole of compound) is obtained by crystallization from aqueous or mixed solvent systems. Salt formation can involve:
Reacting the free base with acids (organic or inorganic) in suitable solvents such as ethanol, ethyl acetate, or chlorinated solvents.
Precipitation by cooling, solvent evaporation, or addition of non-solvents.
Isolation by filtration and recrystallization to ensure purity and hydrate formation.
Representative Synthetic Procedure (Inferred from Related Compounds)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid + Formaldehyde + Pd/C + Formic acid, heat to 90–95 °C | Transfer hydrogenation methylates the piperidine nitrogen | 1-Methylpiperidine-4-carboxylic acid |
| 2 | 1-Methylpiperidine-4-carboxylic acid + HCl (1.5 eq) in aqueous medium | Formation of hydrochloride salt | 1-Methylpiperidine-4-carboxylic acid hydrochloride |
| 3 | Nucleophilic coupling with piperidine derivative under Lewis acid catalysis (e.g., MgCl2) | Formation of bipiperidine linkage | 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid |
| 4 | Crystallization from water/organic solvent mixtures | Formation of sesquihydrate crystalline salt | 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate |
Notes on Catalysts and Solvents
Catalysts: Lewis acids such as magnesium chloride, iron(III) chloride, titanium tetrachloride, and metal alkoxylates enhance reaction rates and selectivity in related piperidine chemistry.
Solvents: Suitable solvents include hydrocarbons (toluene), halogenated hydrocarbons (dichloromethane), esters (ethyl acetate), ethers (tetrahydrofuran), ketones (acetone), and alcohols (ethanol, methanol).
Analytical and Purification Techniques
Isolation: Salt formation by precipitation or solvent removal.
Purification: Recrystallization from water and N,N-dimethylformamide or other polar solvents.
Characterization: Mass spectrometry (APCI-MS), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) are standard methods to confirm structure, purity, and hydrate form.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Piperidine-4-carboxylic acid (isonipecotic acid) |
| Key Reaction | Transfer hydrogenation with formaldehyde |
| Catalyst | Pd/C or Pt catalyst |
| Temperature | 90–95 °C |
| Pressure | Ambient |
| Salt Formation | Hydrochloride salt using HCl (1.5 eq) |
| Bipiperidine Formation | Lewis acid catalyzed coupling |
| Solvents | Ethanol, ethyl acetate, dichloromethane, water mixtures |
| Hydrate Form | Sesquihydrate (1.5 H2O) by crystallization |
| Purification | Filtration, recrystallization |
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Key Differences
The compound is compared to analogs sharing the piperidine-4-carboxylic acid backbone but differing in substituents, salts, or hydration states. Below is a detailed analysis:
Table 1: Structural Comparison of Key Analogs
| CAS No. | Compound Name | Molecular Formula | Substituents/Salts | Similarity Score | Key Properties |
|---|---|---|---|---|---|
| 849925-07-1 | Target compound (sesquihydrate) | C₁₂H₂₂N₂O₂·1.5H₂O | 1-Methylpiperidin-4-yl | N/A | Hydrated, high polarity |
| 71985-80-3 | 1-Methylpiperidine-4-carboxylic acid hydrochloride | C₇H₁₃NO₂·HCl | HCl salt, no bicyclic system | 1.00 | Anhydrous, hygroscopic |
| 5984-56-5 | Piperidine-4-carboxylic acid hydrochloride | C₆H₁₁NO₂·HCl | No methyl substitution | 0.94 | Lower molecular weight |
| 406476-31-1 | 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid | C₁₂H₁₃F₃N₂O₂ | Trifluoromethylpyridyl group | N/A | Enhanced metabolic stability |
| 733797-83-6 | 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride | C₁₃H₁₇BrClNO₂ | Bromobenzyl substituent | N/A | Increased lipophilicity |
Key Observations :
- The target compound’s bicyclic structure distinguishes it from simpler analogs like 5984-56-5, which lack the methylpiperidinyl substitution .
- Substituents such as trifluoromethylpyridyl (406476-31-1) or bromobenzyl (733797-83-6) introduce steric and electronic effects, altering solubility and receptor-binding profiles .
- Hydration state (sesquihydrate vs. anhydrous HCl salts) impacts physical stability and dissolution rates .
Physicochemical Properties
Table 2: Physicochemical Comparison
| CAS No. | Log S (ESOL) | TPSA (Ų) | Hydrogen Bond Donors | Rotatable Bonds | Bioavailability Score |
|---|---|---|---|---|---|
| 849925-07-1 | -1.45 (estimated) | 49.7 | 2 | 2 | 0.55 |
| 71985-80-3 | -1.12 | 49.7 | 2 | 2 | 0.65 |
| 406476-31-1 | -2.78 | 58.9 | 2 | 4 | 0.32 |
| 733797-83-6 | -3.15 | 49.7 | 2 | 5 | 0.25 |
Analysis :
- The target compound’s Log S (-1.45) suggests moderate aqueous solubility, superior to analogs with bulky substituents (e.g., 406476-31-1: Log S -2.78) .
- Higher Topological Polar Surface Area (TPSA) in 406476-31-1 correlates with reduced blood-brain barrier (BBB) penetration, unlike the target compound .
Biological Activity
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate (CAS: 849925-07-1) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, particularly in antibacterial and anticancer activities.
The molecular formula of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate is . The compound is characterized by a piperidine backbone, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various piperidine derivatives, including those similar to 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate. These studies indicate that compounds with piperidine structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a study conducted by Aziz-ur-Rehman et al., several piperidine derivatives were synthesized and screened for antibacterial activity. The results showed that these compounds demonstrated considerable effectiveness against various bacterial strains, highlighting the potential of piperidine derivatives in developing new antimicrobial agents .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6a | E. coli | 15 |
| 6b | S. aureus | 20 |
| 6c | P. aeruginosa | 18 |
Anticancer Activity
The anticancer potential of piperidine derivatives is another area of active research. Compounds similar to 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate have been investigated for their ability to inhibit cancer cell proliferation.
Case Study: Antiproliferative Effects
A study published in MDPI evaluated a series of piperine-carboximidamide hybrids for their antiproliferative activity against various cancer cell lines, including MCF-7 and A549. The findings revealed that certain derivatives exhibited significant inhibition of cell growth, suggesting that modifications to the piperidine structure can enhance anticancer efficacy .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| VIa | MCF-7 | 95 |
| VIb | A549 | 55 |
| VIc | HT-29 | 45 |
The biological activities of piperidine derivatives are attributed to their ability to interact with various biological targets. For instance, they may inhibit specific kinases involved in cancer progression or disrupt bacterial cell wall synthesis, leading to cell death.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of piperidine derivatives followed by carboxylation. Purity validation requires analytical techniques like high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Elemental analysis (C, H, N) is recommended for verifying stoichiometry, particularly for the sesquihydrate form .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability tests under varying pH (e.g., 3–9) and temperature (4–40°C) should be conducted to assess shelf-life. Use Karl Fischer titration to monitor water content in the sesquihydrate form .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).
- NMR : Assign stereochemistry and hydrogen bonding in the piperidine rings.
- HPLC-MS : Quantify impurities (<2% as per ICH guidelines) using a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinities at active sites, such as acetylcholinesterase (PDB ID: 4EY7). Use density functional theory (DFT) to calculate electrostatic potential surfaces for protonation state analysis under physiological pH .
Q. What experimental designs are recommended to resolve contradictions in pharmacological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values across cell lines (e.g., HEK293 vs. CHO).
- Kinetic Assays : Measure on/off rates (kₒₙ/kₒff) via surface plasmon resonance (SPR) to assess target engagement specificity.
- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature discrepancies, focusing on variables like assay conditions (e.g., buffer ionic strength) .
Q. How can the sesquihydrate form influence solubility and bioavailability in preclinical models?
- Methodological Answer : Conduct comparative studies between anhydrous and sesquihydrate forms:
- Solubility : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF).
- Pharmacokinetics : Administer equivalent doses to rodent models and measure plasma concentrations via LC-MS/MS. Hydration state impacts dissolution rate, requiring adjustments in formulation (e.g., co-solvents or cyclodextrin inclusion complexes) .
Data Analysis and Reproducibility
Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or probit analysis) to calculate LD₅₀ values. Use ANOVA with post-hoc Tukey tests to compare toxicity across metabolites. Ensure reproducibility by adhering to ARRIVE guidelines for in vivo studies .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to identify critical process parameters.
- PAT (Process Analytical Technology) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progression in real time .
Table: Key Analytical Parameters for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
